2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
This compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring substituted with a carboxamide group . More detailed structural analysis might be available in specific scientific articles .Scientific Research Applications
Chemical Characterization and Impurity Analysis
- Impurity Identification in Anti-diabetic Drug Repaglinide : A study identified and characterized several impurities in Repaglinide bulk drug batches, including some related to 2-ethoxy benzamide derivatives. This research contributes to the quality control and safety evaluation of pharmaceutical products (Kancherla et al., 2018).
Anticancer Activity
- Design and Anticancer Evaluation of Benzamide Derivatives : Research has been conducted on the synthesis and evaluation of various benzamide derivatives, including structures related to 2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, showing significant anticancer activities against various cancer cell lines (Ravinaik et al., 2021).
- N-(Pyridin-3-yl)benzamide Derivatives and Anticancer Activity : Another study synthesized benzamide derivatives similar to this compound and tested their anticancer activity, demonstrating moderate to good efficacy compared to standard drugs (Mohan et al., 2021).
Antimicrobial and Antibacterial Activities
- Synthesis and Antimicrobial Evaluation : Benzamide derivatives, including those similar to this compound, have been synthesized and evaluated for their antimicrobial and antibacterial activities, showing significant results (Priya et al., 2006).
Liquid Crystalline Applications
- Synthesis and Characterization of Liquid Crystal Compounds : Research has been conducted on the synthesis of liquid crystalline compounds related to benzamide derivatives, exploring their morphological structure and thermal properties (Qingjun, 2007).
Mechanism of Action
Target of Action
It is known that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence its interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to have diverse biological profiles, which suggests that they may affect multiple biochemical pathways .
Result of Action
The presence of the pyrrolidine ring in its structure suggests that it may have diverse biological activities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-24-17-10-4-3-9-16(17)19(23)20-14-7-5-8-15(13-14)21-12-6-11-18(21)22/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEZEWXUCOCNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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